

A Technical Guide to the Isotopic Purity of Adipic Acid-d10

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Compound of Interest

Compound Name: Adipic acid-d10

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of **Adipic acid-d10**, a crucial deuterated internal standard used in mass spectrometry-based quantitative analyses. This document outlines the synthesis, potential impurities, and detailed analytical methodologies for determining the isotopic enrichment of **Adipic acid-d10**, ensuring its suitability for sensitive research and drug development applications.

Quantitative Data on Isotopic and Chemical Purity

The isotopic purity of **Adipic acid-d10** is a critical parameter for its use as an internal standard. Commercially available **Adipic acid-d10** typically exhibits a high degree of deuterium enrichment.^{[1][2]} However, the synthesis and purification processes can result in the presence of both isotopic and chemical impurities.

Table 1: Summary of Isotopic and Chemical Purity of **Adipic acid-d10**

Parameter	Typical Specification/Value	Description
Isotopic Purity		
Deuterium Enrichment	≥ 98 atom % D	The percentage of deuterium atoms at the labeled positions. [1] [2]
Major Isotopologue	d10	The fully deuterated Adipic acid molecule.
Minor Isotopologues	d9, d8, etc.	Adipic acid molecules with fewer than ten deuterium atoms, resulting from incomplete deuteration or back-exchange. Their presence is typically low but should be quantified.
Chemical Purity		
Chemical Identity	Conforms to the structure of Adipic acid-d10	Verified by spectroscopic methods such as NMR and Mass Spectrometry.
Purity by Analysis	≥ 98%	The percentage of the desired deuterated compound relative to all chemical entities in the sample.
Potential Chemical Impurities	Deuterated Glutaric acid, Deuterated Succinic acid, Deuterated Pimelic acid	These are common byproducts in the synthesis of adipic acid and are likely to be present in their deuterated forms in the final product.

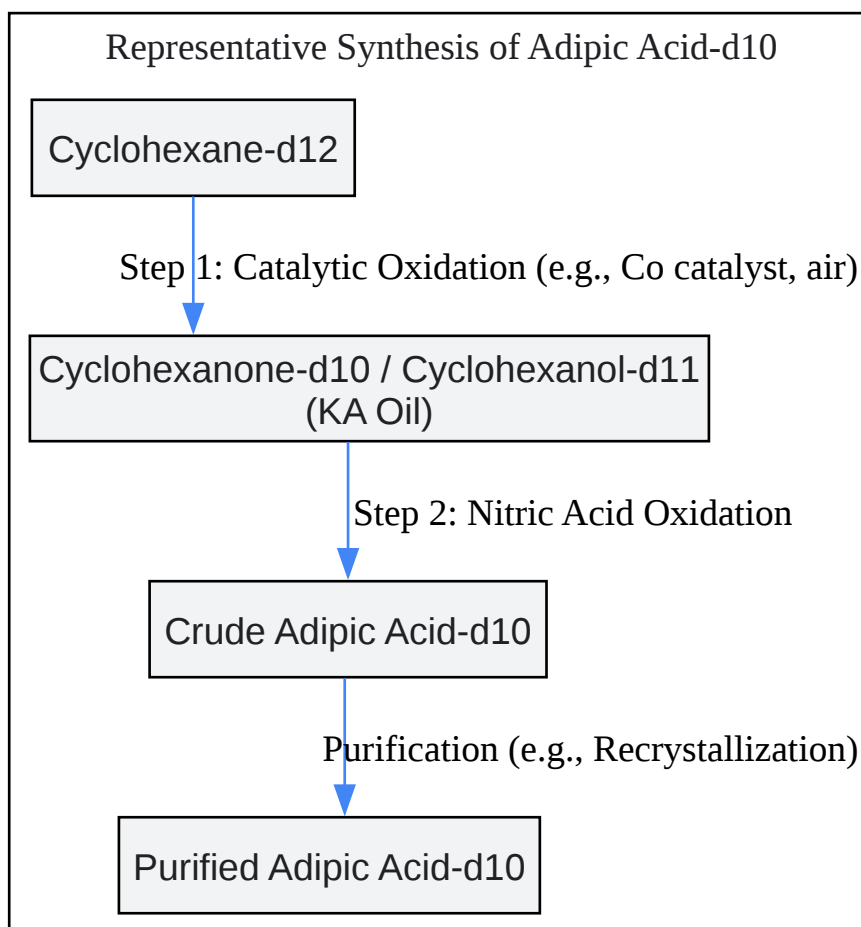
Synthesis of Adipic Acid-d10

A definitive, publicly available, detailed protocol for the synthesis of **Adipic acid-d10** is not readily found in scientific literature. However, a representative synthesis can be adapted from

the well-established industrial production of unlabeled adipic acid, which primarily involves the oxidation of cyclohexane.[3][4][5][6] The most plausible route for **Adipic acid-d10** synthesis starts with a fully deuterated precursor, such as cyclohexane-d12.

The synthesis is typically a two-step process:

- Oxidation of Cyclohexane-d12 to a Ketone-Alcohol (KA) Oil Mixture: Cyclohexane-d12 is first oxidized, often using a catalyst like cobalt or manganese, in the presence of air to produce a mixture of cyclohexanone-d10 and cyclohexanol-d11.[4]
- Oxidation of KA Oil to **Adipic Acid-d10**: The resulting "KA oil" is then oxidized using a strong oxidizing agent, such as nitric acid, to yield **Adipic acid-d10**. [6]



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A representative two-step synthesis pathway for **Adipic acid-d10**.

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of **Adipic acid-d10** requires robust analytical techniques. High-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are the primary methods employed.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of different isotopologues based on their precise mass-to-charge ratios.

Protocol:

- Sample Preparation:
 - Accurately weigh a small amount of **Adipic acid-d10** (e.g., 1 mg).
 - Dissolve in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution.
 - Further dilute the stock solution to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).
- Instrumentation and Analysis:
 - Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
 - Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any non-volatile impurities.
 - Acquire mass spectra in full scan mode with high resolution (>10,000) to resolve the isotopic peaks of **Adipic acid-d10** and its less-deuterated analogues.
 - Electrospray ionization (ESI) in negative ion mode is typically suitable for dicarboxylic acids.

- Data Analysis:
 - Extract the ion chromatograms for the molecular ions of each expected isotopologue (e.g., d10, d9, d8, etc.).
 - Integrate the peak areas for each isotopologue.
 - Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
 - The overall isotopic enrichment (atom % D) can be calculated from the weighted average of the deuterium content of all measured isotopologues.

Isotopic and Chemical Purity Determination by Quantitative ^1H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.^[7]^[8]^[9] For isotopic purity, the residual proton signals in the deuterated compound are quantified.

Protocol:

- Sample Preparation:
 - Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
 - Accurately weigh a precise amount of the **Adipic acid-d10** sample into the same NMR tube.
 - Add a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to dissolve both the sample and the internal standard. Ensure complete dissolution.
- Instrumentation and Data Acquisition:
 - Acquire a quantitative ^1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Ensure proper acquisition parameters for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a sufficient number of scans for a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate the well-resolved signal of the internal standard and the residual proton signals in the **Adipic acid-d10** spectrum.
 - The chemical purity can be calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{sample}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}}) * P_{\text{std}}$$

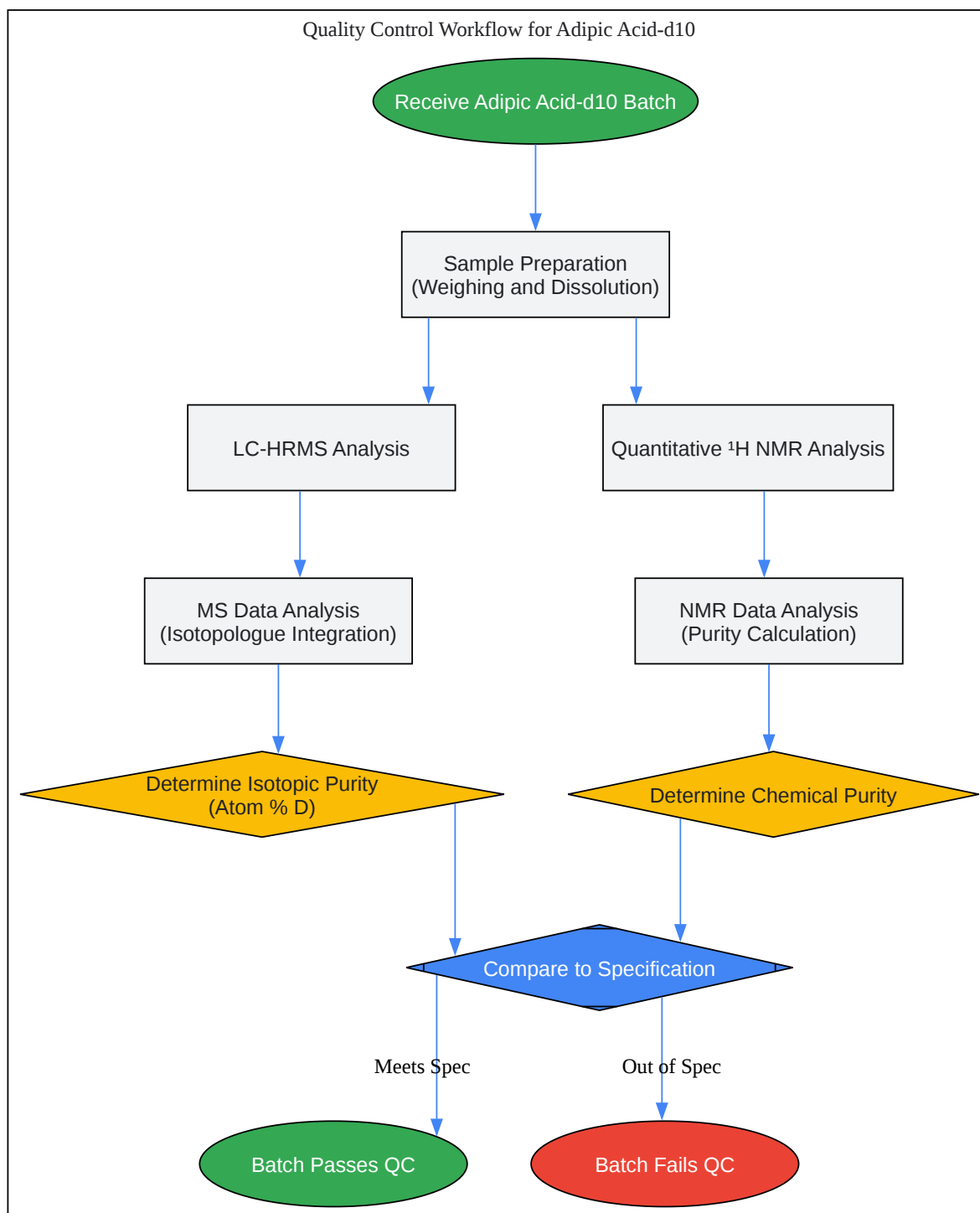
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard
- sample refers to **Adipic acid-d10**
- std refers to the internal standard
- The isotopic purity (atom % D) can be estimated by quantifying the very small residual ¹H signals corresponding to the non-deuterated positions.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of **Adipic acid-d10** and a general workflow for its quality control assessment.

Chemical Structure of **Adipic Acid-d10** (Conceptual). A proper chemical drawing tool would be needed for an accurate depiction.



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General workflow for the quality control assessment of **Adipic acid-d10**.

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